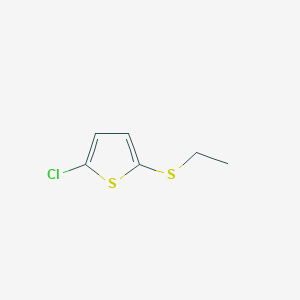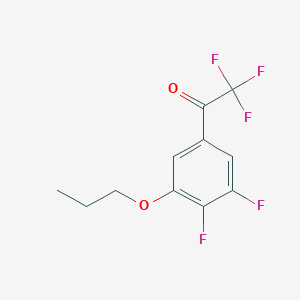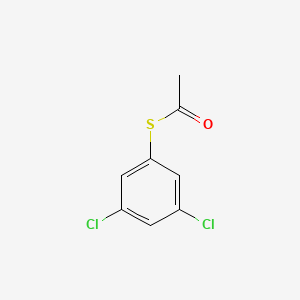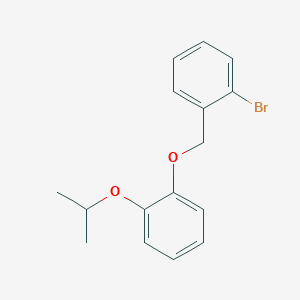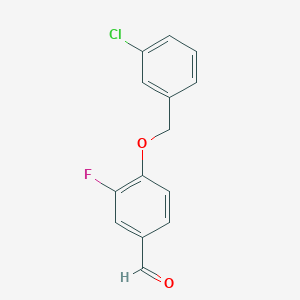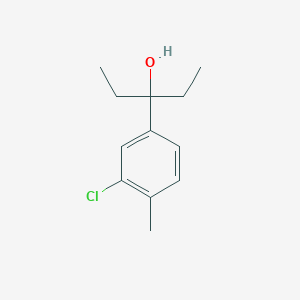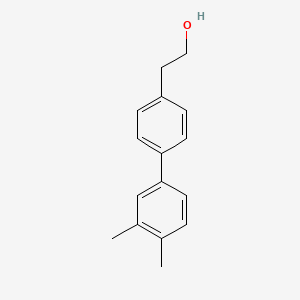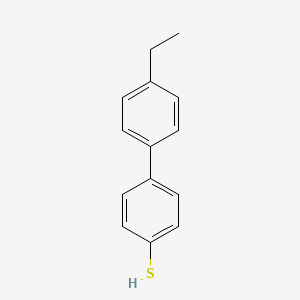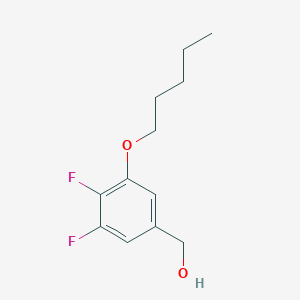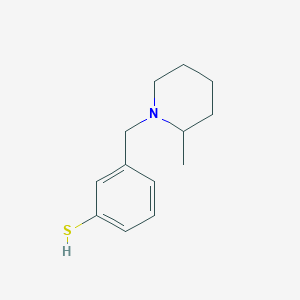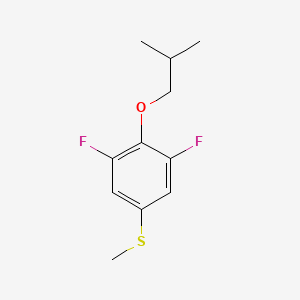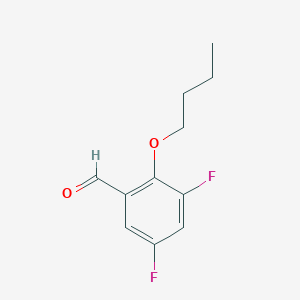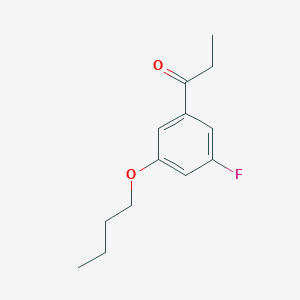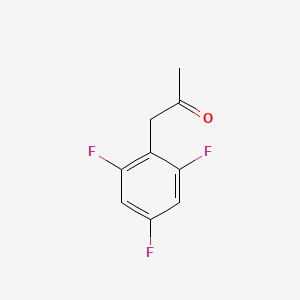
3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is a chemical compound with the molecular formula C14H10BrFO2 and a molecular weight of 309.13 g/mol. It is primarily used in research settings and is known for its utility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde typically involves the reaction of 2-bromo-5-fluorobenzyl alcohol with 3-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzaldehydes.
Oxidation Reactions: Products include benzoic acids.
Reduction Reactions: Products include benzyl alcohols.
科学研究应用
3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is utilized in several scientific research fields, including:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for potential therapeutic applications and as a building block in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Shares similar structural features but lacks the benzyloxy group.
3-Bromo-5-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of the benzyloxy group.
Uniqueness
3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is unique due to the presence of both bromine and fluorine atoms, as well as the benzyloxy group, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in specialized synthetic applications and research.
属性
IUPAC Name |
3-[(2-bromo-5-fluorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-14-5-4-12(16)7-11(14)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJXTRWSKGAMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC(=C2)F)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
